molecular formula C14H16N4O B8297491 6-[4-(2-Amino-ethyl)-phenylamino]-nicotinamide

6-[4-(2-Amino-ethyl)-phenylamino]-nicotinamide

Cat. No. B8297491
M. Wt: 256.30 g/mol
InChI Key: CGSXURZQWSMDAB-UHFFFAOYSA-N
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Patent
US07902372B2

Procedure details

Combine 6-(4-cyanomethyl-phenylamino)-nicotinamide (1.8 g), raney nickel (350 mg), tetrahydrofuran (50 mL), and methanol (100 mL) then hydrogenated at 60 PSIG at 40° C. overnight. Filter off catalyst then concentrate on a rotary evaporator to yield 6-[4-(2-amino-ethyl)-phenylamino]-nicotinamide (1.9 g).
Name
6-(4-cyanomethyl-phenylamino)-nicotinamide
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=[O:16])=[CH:13][N:12]=2)=[CH:6][CH:5]=1)#[N:2].O1CCCC1>[Ni].CO>[NH2:2][CH2:1][CH2:3][C:4]1[CH:5]=[CH:6][C:7]([NH:10][C:11]2[CH:19]=[CH:18][C:14]([C:15]([NH2:17])=[O:16])=[CH:13][N:12]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
6-(4-cyanomethyl-phenylamino)-nicotinamide
Quantity
1.8 g
Type
reactant
Smiles
C(#N)CC1=CC=C(C=C1)NC1=NC=C(C(=O)N)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
350 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter off catalyst
CONCENTRATION
Type
CONCENTRATION
Details
then concentrate on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NCCC1=CC=C(C=C1)NC1=NC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 103.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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